molecular formula C10H19FN2O2 B15128658 (2S,4S)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

(2S,4S)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B15128658
M. Wt: 218.27 g/mol
InChI Key: DADYKTRZKFJROI-UHFFFAOYSA-N
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Description

(2S,4S)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS No: 1033245-12-3) is a stereochemically defined fluorinated pyrrolidine derivative of significant importance in medicinal chemistry and drug discovery research. This compound serves as a versatile chiral building block and key synthetic intermediate for the development of pharmaceutical agents, particularly in the construction of biologically active molecules containing fluorinated pyrrolidine scaffolds. The specific stereochemistry (2S,4S) and strategic incorporation of fluorine at the 4-position and an aminomethyl group at the 2-position make this compound especially valuable for creating molecules with enhanced binding characteristics, metabolic stability, and targeted physicochemical properties. The compound finds particular application in the synthesis of divalent IAP (Inhibitor of Apoptosis Proteins) antagonists as documented in pharmaceutical patent literature . These investigational compounds represent a novel approach to cancer therapy by promoting apoptosis in malignant cells. The fluorinated pyrrolidine core contributes critical structural features that influence the pharmacokinetic and pharmacodynamic properties of these potential therapeutic agents. With molecular formula C 10 H 19 FN 2 O 2 and molecular weight of 218.27 g/mol , this building block offers researchers precise stereochemical control in synthetic routes while introducing fluorine atoms that can significantly modulate lipophilicity, membrane permeability, and metabolic stability of resulting compounds. Physicochemical Properties: The compound displays a density of approximately 1.11±0.1 g/cm 3 at 20°C and slightly soluble characteristics (9.2 g/L at 25°C) . Calculated properties include a boiling point of 288.7±25.0°C at 760 Torr and a flash point of 128.4±23.2°C . These properties inform appropriate solvent selection and reaction conditions for synthetic applications. Handling and Safety: This compound requires careful handling with precautionary measures including wearing protective equipment and proper ventilation . It carries hazard statements H301 (toxic if swallowed), H317 (may cause allergic skin reaction), and H412 (harmful to aquatic life with long-lasting effects) . Proper storage conditions mandate maintaining the material in a dark place under inert atmosphere at 2-8°C . The product is classified under UN# 2811 and packing group III . Research Applications: Beyond its documented use in IAP antagonists, this chiral aminomethyl fluoropyrrolidine building block has potential applications in various drug discovery programs targeting central nervous system disorders, infectious diseases, and inflammatory conditions where the fluorinated pyrrolidine motif can serve as a privileged structure influencing target engagement and drug-like properties. The presence of both the Boc-protected amine and the additional aminomethyl group provides strategic opportunities for diverse functionalization and scaffold elaboration in medicinal chemistry campaigns. This product is supplied For Research Use Only. Not intended for diagnostic or therapeutic purposes. Not for human consumption.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYKTRZKFJROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, using reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Sodium azide, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies investigating the effects of fluorinated pyrrolidines on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the aminomethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The compound may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific receptor subtypes .

Comparison with Similar Compounds

TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE can be compared with other similar compounds, such as:

    TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-CHLORO-1-PYRROLIDINECARBOXYLATE: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-HYDROXY-1-PYRROLIDINECARBOXYLATE: Contains a hydroxyl group instead of fluorine, affecting its chemical properties and applications.

    TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-METHYL-1-PYRROLIDINECARBOXYLATE: Features a methyl group, resulting in different steric and electronic effects.

The uniqueness of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

(2S,4S)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, also known by its CAS number 1033245-12-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1033245-12-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. This compound is a derivative of pyrrolidine and exhibits properties that may influence metabolic pathways, particularly those involved in diabetes management through Dipeptidyl Peptidase-4 (DPP-4) inhibition.

DPP-4 Inhibition

DPP-4 inhibitors are a class of drugs that enhance insulin secretion and inhibit glucagon release, thus improving glycemic control. The compound's structural features suggest it may effectively bind to the DPP-4 enzyme, similar to other known inhibitors:

Compound NameMechanismEffect
LinagliptinDPP-4 InhibitionReduces urinary albumin excretion in diabetic nephropathy
SitagliptinDPP-4 InhibitionImproves glycemic control in Type 2 diabetes

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antidiabetic Effects : Studies have shown that DPP-4 inhibitors can mitigate renal injury associated with diabetes. The inhibition of DPP-4 leads to increased levels of incretin hormones, which are crucial for glucose metabolism .
  • Renoprotective Properties : Evidence suggests that these compounds may have direct protective effects on the kidneys beyond glycemic control. For instance, they can reduce inflammation and fibrosis in renal tissues .
  • Cardiovascular Benefits : DPP-4 inhibitors have been linked to reduced cardiovascular events in patients with diabetes, indicating a broader therapeutic potential for compounds like this compound .

Case Studies

Several clinical studies have highlighted the efficacy of DPP-4 inhibitors:

  • Study on Linagliptin : A double-blind study demonstrated that linagliptin significantly reduced urinary albumin excretion after 24 weeks in patients with Type 2 diabetes and diabetic nephropathy .
  • Meta-analysis of DPP-4 Inhibitors : A pooled analysis from multiple clinical trials showed that patients treated with DPP-4 inhibitors had a lower incidence of cardiovascular events compared to those receiving placebo treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S,4S)-tert-butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, and what reaction conditions optimize yield and stereochemical fidelity?

  • Answer : A common approach involves converting (2S,4S)-4-fluoro-L-proline derivatives into the target compound via carbamate protection and subsequent functionalization. For example, tert-butyl (2S,4S)-2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate can be treated with cyanuric chloride in DMF to introduce the aminomethyl group, achieving quantitative yields under mild conditions (0°C to RT, 20–60 min) . Key parameters include solvent choice (DMF or acetonitrile), stoichiometric control of coupling agents (e.g., HOBt/EDC), and inert atmosphere to prevent Boc-group cleavage.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for verifying stereochemistry and substituent positions. For example, 19F^{19}\text{F} NMR can confirm fluorination at C4, with typical shifts between -180 to -200 ppm for 4-fluoropyrrolidines .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., calculated [M+H]+^+ for C11_{11}H20_{20}FNO2_2: 226.1554; observed: 226.1552) .
  • Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H with hexane/isopropanol gradients .

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream applications?

  • Answer : The tert-butoxycarbonyl (Boc) group stabilizes the pyrrolidine ring’s amine moiety, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for further functionalization. It also mitigates undesired side reactions during nucleophilic substitutions or cross-couplings .

Advanced Research Questions

Q. What role does the 4-fluorine substituent play in modulating the compound’s biological activity or binding affinity in enzyme inhibition studies?

  • Answer : Fluorination at C4 enhances metabolic stability and influences electronic effects, improving interactions with enzymatic active sites. For instance, in DPP-IV inhibitors, the 4-fluoro group increases binding affinity by ~3-fold compared to non-fluorinated analogs, likely via dipole interactions with catalytic residues like Glu205/206 . Comparative studies with difluoro analogs (e.g., tert-butyl (2S,4R)-4,4-difluoropyrrolidine-1-carboxylate) suggest steric hindrance may offset electronic benefits, requiring optimization .

Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?

  • Answer : Discrepancies in stereochemistry often arise from ambiguous NOESY or coupling constant (JJ) data. To resolve this:

  • Perform X-ray crystallography on derivatives (e.g., co-crystallized with DPP-IV) for unambiguous confirmation .
  • Use 19F^{19}\text{F}-1H^{1}\text{H} HOESY NMR to probe spatial proximity between fluorine and adjacent protons .
  • Compare experimental optical rotation with literature values (e.g., [α]D25[α]_D^{25} = -55.0° for (2S,4S) vs. +48.3° for (2R,4R) isomers) .

Q. What strategies mitigate racemization during the synthesis of (2S,4S)-configured derivatives?

  • Answer :

  • Low-Temperature Reactions : Conduct amidations or acylations at ≤0°C to minimize epimerization .
  • Protecting Group Selection : Use orthogonal groups (e.g., Fmoc for amines) to reduce acidic/basic conditions that promote racemization .
  • Chiral Auxiliaries : Incorporate Evans’ oxazolidinones or Meyers’ lactams to enforce stereochemical control during ring formation .

Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?

  • Answer : Key challenges include:

  • Purification : Chromatography-dependent steps (e.g., separating diastereomers) reduce scalability. Switch to crystallization-driven purification using chiral resolving agents (e.g., L-tartaric acid) .
  • Fluorination Efficiency : Direct fluorination methods (e.g., DAST) often yield <50%. Alternatives like Balz-Schiemann reactions or electrophilic fluorination (Selectfluor®) improve atom economy .
  • Cost of Reagents : Replace expensive coupling agents (HATU) with polymer-supported reagents for recyclability .

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